molecular formula C9H11FIN B1466095 2-Fluoro-2-(4-iodophenyl)propan-1-amine CAS No. 865101-50-4

2-Fluoro-2-(4-iodophenyl)propan-1-amine

Cat. No.: B1466095
CAS No.: 865101-50-4
M. Wt: 279.09 g/mol
InChI Key: XDIKWYATCBJREJ-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-iodophenyl)propan-1-amine is a chemical compound used in scientific research for its diverse applications, including drug development, organic synthesis, and molecular imaging techniques. This compound features a fluorine atom and an iodine atom attached to a phenyl ring, which is further connected to a propan-1-amine group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-iodophenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and 2-fluoropropan-1-amine.

    Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine and iodine atoms onto the phenyl ring.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-iodophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new functionalized derivatives.

Scientific Research Applications

2-Fluoro-2-(4-iodophenyl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is employed in molecular imaging techniques to study biological processes at the cellular level.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-iodophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate biological processes, leading to the desired therapeutic or diagnostic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2-(4-bromophenyl)propan-1-amine: Similar structure but with a bromine atom instead of iodine.

    2-Fluoro-2-(4-chlorophenyl)propan-1-amine: Similar structure but with a chlorine atom instead of iodine.

    2-Fluoro-2-(4-methylphenyl)propan-1-amine: Similar structure but with a methyl group instead of iodine.

Uniqueness

2-Fluoro-2-(4-iodophenyl)propan-1-amine is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The iodine atom, in particular, can enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-2-(4-iodophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FIN/c1-9(10,6-12)7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIKWYATCBJREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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